9-[2-[(2-Methylpyrazol-3-yl)methoxy]acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
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Overview
Description
9-[2-[(2-Methylpyrazol-3-yl)methoxy]acetyl]-3,9-diazabicyclo[421]nonan-4-one is a complex organic compound featuring a bicyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-[(2-Methylpyrazol-3-yl)methoxy]acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multiple steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the 2-methylpyrazole ring. This can be achieved through the reaction of hydrazine with 2-methyl-3-oxobutanoic acid under acidic conditions.
Etherification: The next step involves the etherification of the pyrazole ring with chloroacetic acid to form the 2-[(2-Methylpyrazol-3-yl)methoxy]acetic acid.
Formation of the Bicyclic Structure: The bicyclic structure is formed through a cyclization reaction involving the diazabicyclo[4.2.1]nonane core. This can be achieved by reacting the intermediate with a suitable amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the bicyclic structure, potentially converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, 9-[2-[(2-Methylpyrazol-3-yl)methoxy]acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 9-[2-[(2-Methylpyrazol-3-yl)methoxy]acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 9-[2-[(2-Methylpyrazol-3-yl)methoxy]acetyl]-3,9-diazabicyclo[3.3.1]nonan-4-one
- 9-[2-[(2-Methylpyrazol-3-yl)methoxy]acetyl]-3,9-diazabicyclo[5.2.1]nonan-4-one
Uniqueness
Compared to similar compounds, 9-[2-[(2-Methylpyrazol-3-yl)methoxy]acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one stands out due to its specific bicyclic structure, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in research and industry.
Properties
IUPAC Name |
9-[2-[(2-methylpyrazol-3-yl)methoxy]acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-17-12(4-5-16-17)8-21-9-14(20)18-10-2-3-11(18)7-15-13(19)6-10/h4-5,10-11H,2-3,6-9H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFCONPANFGVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COCC(=O)N2C3CCC2CNC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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